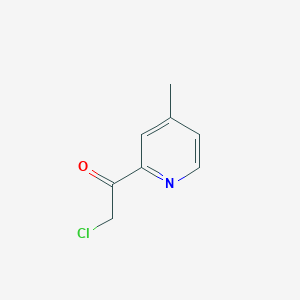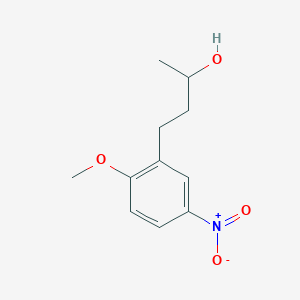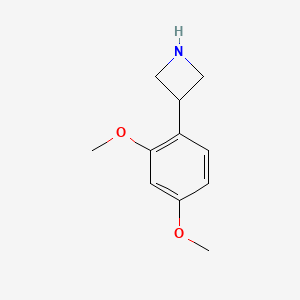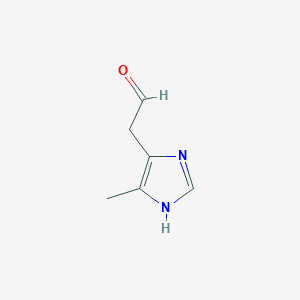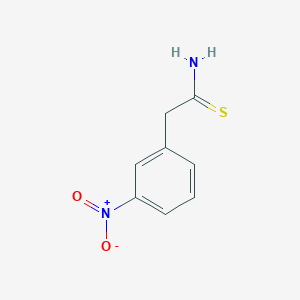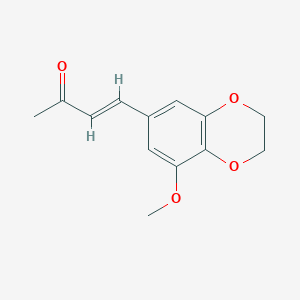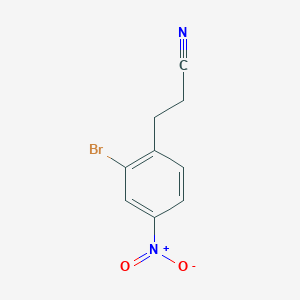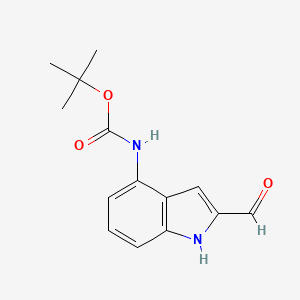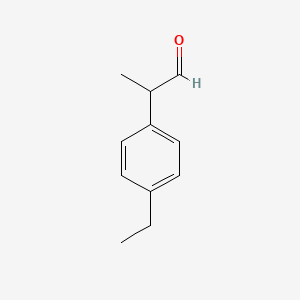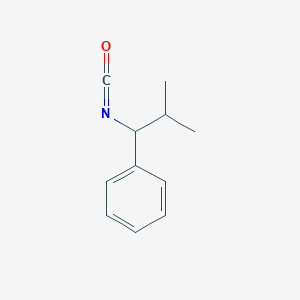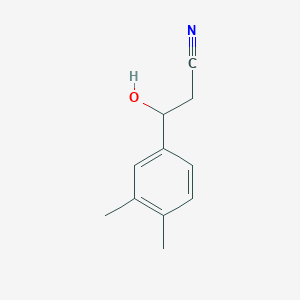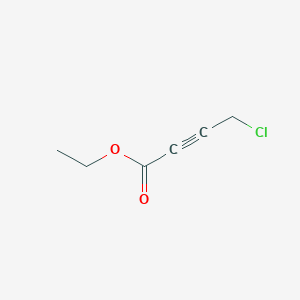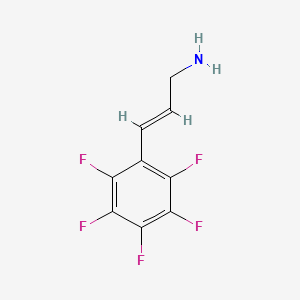
3-(Perfluorophenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Perfluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H6F5N It is characterized by the presence of a perfluorophenyl group attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorophenyl)prop-2-en-1-amine typically involves the reaction of perfluorobenzene with allylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where perfluorobenzene is reacted with allylamine in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The perfluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(Perfluorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Perfluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The perfluorophenyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with biological molecules. Studies have shown that it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3,4,5,6-Pentafluorophenyl)prop-2-en-1-amine
- 3-(Perfluorophenyl)prop-2-en-1-one
- 3-(Perfluorophenyl)prop-2-en-1-ol
Uniqueness
3-(Perfluorophenyl)prop-2-en-1-amine is unique due to the presence of the perfluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring high chemical stability
Properties
Molecular Formula |
C9H6F5N |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H6F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-2H,3,15H2/b2-1+ |
InChI Key |
IHWYGIPLYOJMEG-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C1=C(C(=C(C(=C1F)F)F)F)F)N |
Canonical SMILES |
C(C=CC1=C(C(=C(C(=C1F)F)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


